Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde

Übersicht

Beschreibung

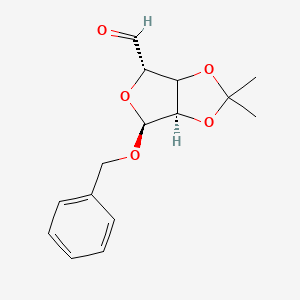

Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde is a specialized organic compound with the molecular formula C({15})H({18})O(_{5}) and a molecular weight of 278.30 g/mol . This compound is notable for its unique structure, which includes a benzyl group, an isopropylidene-protected mannose derivative, and an aldehyde functional group. It is primarily used in research settings, particularly in the fields of organic chemistry and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde typically involves multiple steps:

Protection of Mannose: The mannose starting material is first protected using isopropylidene to form 2,3-O-isopropylidene-D-mannose.

Benzylation: The protected mannose is then benzylated to introduce the benzyl group.

Oxidation: The final step involves the oxidation of the primary alcohol group at the 6-position to form the aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.

Types of Reactions:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

Substitution: Sodium hydride (NaH), various nucleophiles depending on the desired substitution product.

Major Products:

Oxidation: Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-carboxylic acid.

Reduction: Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-alcohol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde serves as a valuable tool for researchers investigating the roles of carbohydrates in biological systems. Its applications include:

- Glycosylation Reactions : This compound can act as a glycoside in biochemical pathways, serving as a substrate for glycosyltransferases. These enzymes catalyze the transfer of sugar moieties to proteins or lipids, which is crucial for understanding glycoprotein synthesis and function .

- Synthesis of Complex Oligosaccharides : It plays a role in synthesizing more complex oligosaccharides by providing essential building blocks for constructing mannose-containing derivatives . For example, researchers have successfully synthesized branched α-D-mannosyl trisaccharides using this compound as a precursor .

- Biological Function Studies : The compound is instrumental in studying the biological functions of carbohydrates, including their roles in cell signaling and recognition processes. Understanding these interactions can lead to insights into various diseases and potential therapeutic targets.

- Medicinal Chemistry : Given its structural features, this compound may be explored for potential therapeutic applications, particularly in drug development targeting glycan-related pathways .

Case Study 1: Synthesis of Mannosyl Trisaccharides

In a study reported in Frontiers in Pharmacology, researchers utilized this compound to synthesize a branched α-D-mannosyl trisaccharide. The synthesis involved multiple steps where the compound acted as a mannoside acceptor in glycosylation reactions with various donors. The product was obtained with satisfactory yields and characterized using NMR techniques .

Case Study 2: Glycosyltransferase Substrate

Another study demonstrated the use of this compound as a substrate for glycosyltransferases involved in the biosynthesis of glycoconjugates. The research highlighted its potential to elucidate enzyme mechanisms and substrate specificity within carbohydrate metabolism pathways .

Wirkmechanismus

The compound’s mechanism of action is largely dependent on its functional groups:

Aldehyde Group: Can participate in nucleophilic addition reactions, forming various adducts.

Benzyl Group: Provides a hydrophobic moiety that can interact with biological molecules through hydrophobic interactions.

Isopropylidene Group: Protects the hydroxyl groups of mannose, preventing unwanted side reactions during synthesis.

Vergleich Mit ähnlichen Verbindungen

Benzyl 2,3-O-Isopropylidene-alpha-D-mannopyranoside: Similar structure but lacks the aldehyde group.

Benzyl 2,3-O-Isopropylidene-beta-D-mannopyranoside: Similar structure but with a different stereochemistry at the anomeric carbon.

Benzyl 2,3-O-Isopropylidene-alpha-D-glucopyranoside: Similar structure but derived from glucose instead of mannose.

Uniqueness: Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde is unique due to its combination of a benzyl group, an isopropylidene-protected mannose derivative, and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial settings .

Biologische Aktivität

Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde (CAS 102854-75-1) is a chemical compound that has garnered interest in the field of glycobiology and medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a furanoside ring and an aldehyde functional group. Its molecular formula is C₁₅H₁₈O₅, and it exhibits properties typical of sugar derivatives.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties in various assays. For instance, derivatives of ribofuranose have shown significant inhibition of paw edema in animal models . Although direct studies on this compound are scarce, its structural similarity to these effective compounds suggests potential for similar anti-inflammatory activity.

Cytotoxicity

Cytotoxicity assessments of sugar derivatives indicate that certain modifications can enhance their efficacy against cancer cell lines. For example, ribofuranose derivatives have been evaluated for their cytotoxic effects on HeLa cells and other cancer lines . While specific data on this compound is not extensively documented, its potential as an anticancer agent remains an area for future exploration.

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of hydroxyl groups followed by selective oxidation to introduce the aldehyde functionality. The synthetic pathway often includes:

- Protection of Hydroxyl Groups : Using isopropylidene groups to mask hydroxyls.

- Formation of the Aldehyde : Utilizing oxidation techniques to convert suitable precursors into the desired aldehyde form.

The structural modifications can lead to various derivatives with enhanced biological activities.

Case Studies

Several studies have explored the biological activities of similar sugar derivatives:

- Antimicrobial Activity : A study reported that certain sugar analogues exhibited significant antimicrobial effects at concentrations as low as 0.22 μg/mm² against Candida albicans and Escherichia coli .

- Cytotoxicity in Cancer Models : Research showed that ribofuranose derivatives displayed cytotoxic effects on multiple cancer cell lines, leading to tumor growth inhibition in xenograft models .

Data Table: Summary of Biological Activities

| Activity Type | Compound/Derivative | Test Organism/Cell Line | Result |

|---|---|---|---|

| Antimicrobial | Various Sugar Derivatives | S. aureus, P. aeruginosa | Significant inhibition at low concentrations |

| Anti-inflammatory | Ribofuranose Derivatives | Rat Paw Edema Model | Up to 87% inhibition observed |

| Cytotoxicity | Ribofuranose Derivatives | HeLa Cells | Significant reduction in cell viability |

Eigenschaften

IUPAC Name |

(3aR,4S,6S)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-15(2)19-12-11(8-16)18-14(13(12)20-15)17-9-10-6-4-3-5-7-10/h3-8,11-14H,9H2,1-2H3/t11-,12?,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBMDKPBMYYRMN-RLAWYHOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OCC3=CC=CC=C3)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H](C2O1)C=O)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676253 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-pentodialdo-1,4-furanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102854-75-1 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-pentodialdo-1,4-furanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.